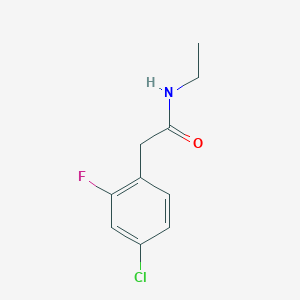

![molecular formula C20H20N2O3 B5592772 ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)

ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites has been a subject of extensive research. A notable study includes the synthesis of metabolites of similar compounds, emphasizing the use of protective groups and cyclization reactions to achieve high yields (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and related compounds has been determined using X-ray crystallography and other techniques. Studies have revealed details about the ring conformation and bond lengths, providing insight into the compound's molecular geometry (Wangchun Xiang, 2004).

Chemical Reactions and Properties

Various chemical reactions involving ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate have been explored. These include reactions with other organic compounds, leading to the formation of novel derivatives with potential biological activity (Reisch et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as crystallinity, molecular weight, and solubility, have been studied to understand its behavior under different conditions. The analysis of thin films of related quinoline derivatives provides insights into their structural and optical properties, which are crucial for their potential applications (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, including its reactivity, stability, and interactions with other chemicals, are central to its utility in various fields. Research on similar compounds has provided valuable information on their chemical behavior and potential as intermediates in pharmaceutical synthesis (Baba et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Disease-Modifying Antirheumatic Effects

Ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate and its metabolites have been explored for their potential in disease-modifying antirheumatic drug (DMARD) applications. Studies have focused on the synthesis of these metabolites to understand their structure and investigate their pharmacological properties. For instance, a metabolite identified as 4-(4-hydroxy-3-methoxyphenyl) derivative has demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, though with slightly lower potency than its parent compound (Baba, Makino, Ohta, & Sohda, 1998).

Antimicrobial Activities

Research into quinoline derivatives, including ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate, has also extended into antimicrobial applications. Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids synthesized from related compounds have been screened as antimicrobial agents, showing activity against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Antituberculosis Activity

Another area of interest has been the evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives, synthesized from quinoline derivatives, for their antituberculosis activity. These studies have found that the in vitro activity against Mycobacterium tuberculosis is significantly affected by the substituents on the quinoxaline nucleus, with certain derivatives demonstrating good antitubercular activity and low cytotoxicity, making them promising leads for new therapeutic compounds (Jaso, Zarranz, Aldana, & Monge, 2005).

Fluorescence Properties for Biochemical Applications

Quinoline derivatives have been recognized for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aminoquinolines, in particular, are under research for their potential as antioxidants and radioprotectors, contributing to the ongoing search for more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Eigenschaften

IUPAC Name |

ethyl 4-(2-methoxyanilino)-8-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-18-13(2)8-7-9-14(18)19(15)22-16-10-5-6-11-17(16)24-3/h5-12H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVOFRWOKFQKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)

![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)

![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)

![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![N,N,2-trimethyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5592769.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)